N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Beschreibung
N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoyl group attached to a dihydroisoquinoline moiety, which is further linked to a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(19-10-3-1-4-11-19)25-17-22-21-14-8-7-9-18(21)15-16-26(22)24(28)20-12-5-2-6-13-20/h1-14,22H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSGMJNOZFZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply to the large-scale production of N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the benzoyl group or the isoquinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group or the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include various N-alkylated and substituted derivatives of the original compound. These derivatives can exhibit different biological and pharmacological properties, making them valuable for further research .
Wissenschaftliche Forschungsanwendungen
N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide has several scientific research applications:
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other N-alkylated 3,4-dihydroisoquinolinone derivatives, such as:
- N-methyl-3,4-dihydroisoquinolinone
- N-ethyl-3,4-dihydroisoquinolinone
- N-benzyl-3,4-dihydroisoquinolinone
Uniqueness
N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is unique due to the presence of both a benzoyl group and a benzamide group, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
